4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-18-11-5-15(6-12-18)21(26)25-17-9-7-16(8-10-17)24-19-13-20(27-3)23-14(2)22-19/h5-13H,4H2,1-3H3,(H,25,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSXOBQXEJSOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structurally related benzamide derivatives, their substituents, and biological activities:
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability: The ethoxy group in the target compound is bulkier than the methoxy group in analogues like VIIc (4-methoxy-N-(4-((3-methylquinoxalin-2-yl)amino)phenyl)benzamide, ), which may slow cytochrome P450-mediated oxidation, extending half-life .
- Solubility and Bioavailability: The pyrimidine ring and ethoxy group increase lipophilicity compared to polar derivatives like CI-994 (acetylamino/amino groups). This could enhance tissue penetration but reduce aqueous solubility, necessitating formulation optimizations .
Structure-Activity Relationship (SAR) Trends
- Pyrimidine vs. Quinoxaline: Replacing pyrimidine with quinoxaline (as in VIIa, ) shifts activity from kinase/DNMT inhibition to DNA intercalation, highlighting the importance of the heterocycle’s electronic properties.
- Substituent Effects: Electron-Withdrawing Groups (e.g., chloro, fluoro): Enhance target binding but may increase toxicity (e.g., 2-chloro-6-fluoro analogue in ). Alkoxy Groups (e.g., ethoxy, methoxy): Improve metabolic stability and membrane permeability compared to amino or hydroxy groups .
Biological Activity
4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article aims to provide a comprehensive overview of its synthesis, biological effects, and potential applications in medicine, particularly focusing on its role as an enzyme inhibitor and its implications in treating diseases such as diabetes and cancer.
Chemical Structure and Synthesis
The compound is characterized by its complex structure, which includes a benzamide core substituted with ethoxy and pyrimidine moieties. The synthesis typically involves multi-step organic reactions, including the formation of intermediates through selective substitutions and coupling reactions.
Synthetic Route Example
- Starting Materials : 4-ethoxybenzenesulfonyl chloride and 6-methoxy-2-methylpyrimidin-4-amine.
- Reaction Conditions : Conducted in an organic solvent like dichloromethane or tetrahydrofuran, often with a base such as triethylamine to neutralize hydrochloric acid byproducts.
- Yield : The overall yield can vary based on reaction conditions but is optimized through techniques like high-throughput synthesis.
Enzyme Inhibition
One of the primary areas of research involves the compound's ability to inhibit specific enzymes. Notably, studies have indicated that derivatives of this compound exhibit significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways.
Key Findings :
- IC50 Values : Some derivatives have shown IC50 values as low as 0.07 μM, indicating potent inhibition of PTP1B activity.
- Selectivity : These compounds often demonstrate selectivity over other phosphatases, which is crucial for minimizing side effects during therapeutic applications .
Antidiabetic Potential
Research has highlighted the potential of this compound in enhancing insulin-stimulated glucose uptake in cellular models. This effect is particularly relevant for the management of Type 2 Diabetes Mellitus (T2DM), where PTP1B inhibition can lead to improved insulin sensitivity.
Study on Insulin Sensitivity
A study published in Diabetes investigated the effects of a series of benzamide derivatives on glucose metabolism in diabetic models. The results indicated that specific derivatives not only inhibited PTP1B but also enhanced glucose uptake without significant cytotoxicity.
| Compound | IC50 (μM) | Selectivity Ratio | Membrane Permeability (Papp cm/s) |
|---|---|---|---|
| 10m | 0.07 | 32-fold |
This table summarizes the biological activity data from the studies conducted on various derivatives of the compound, emphasizing their potential therapeutic applications.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of PTP1B : By binding to the active site of PTP1B, it prevents the dephosphorylation of insulin receptor substrates, thus enhancing insulin signaling.
- Modulation of Cellular Pathways : The compound may influence various metabolic pathways beyond insulin signaling, potentially impacting lipid metabolism and inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
